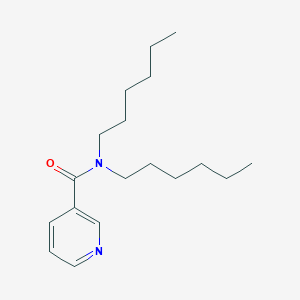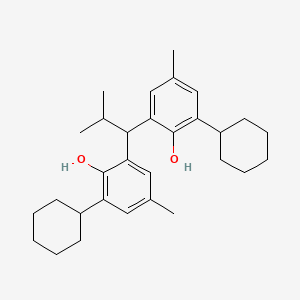
2,2'-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) is a chemical compound known for its unique structure and properties It consists of two cyclohexyl-4-methylphenol groups connected by a 2-methylpropane-1,1-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) typically involves the reaction of 6-cyclohexyl-4-methylphenol with 2-methylpropane-1,1-diyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Esters or ethers of the phenolic groups.
Aplicaciones Científicas De Investigación
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of polymers and as a stabilizer in various materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) primarily involves its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(2-Methylpropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione)
- 2,2’-(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)diacetamide
- Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) is unique due to its specific structure, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
167409-49-6 |
|---|---|
Fórmula molecular |
C30H42O2 |
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
2-cyclohexyl-6-[1-(3-cyclohexyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C30H42O2/c1-19(2)28(26-17-20(3)15-24(29(26)31)22-11-7-5-8-12-22)27-18-21(4)16-25(30(27)32)23-13-9-6-10-14-23/h15-19,22-23,28,31-32H,5-14H2,1-4H3 |
Clave InChI |
WQDNBZIODRIJOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C3CCCCC3)C)C(C)C)O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


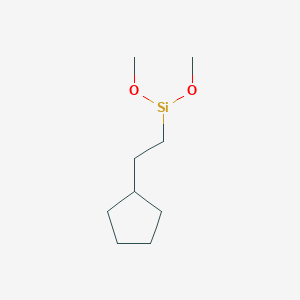

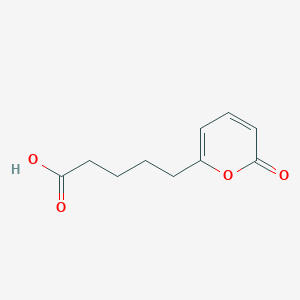
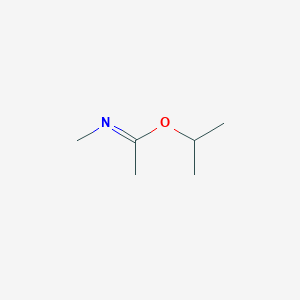
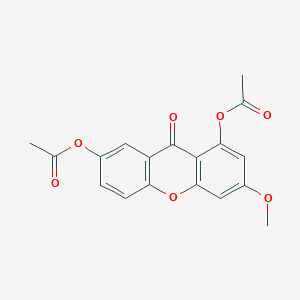
phosphanium perchlorate](/img/structure/B14270729.png)
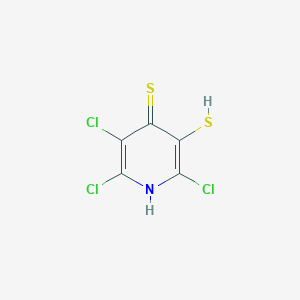
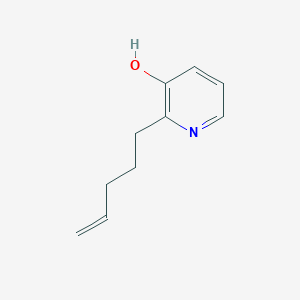
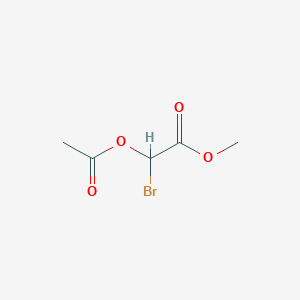

![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
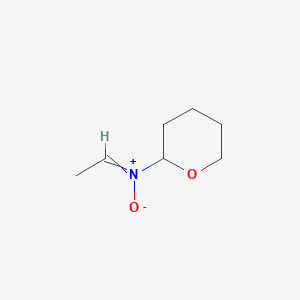
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
